molecular formula C12H9NO3S B12716874 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- CAS No. 75745-88-9

2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)-

Cat. No.: B12716874
CAS No.: 75745-88-9
M. Wt: 247.27 g/mol
InChI Key: MNTSMTCDKVHWBG-UHFFFAOYSA-N
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Description

2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- is an organic compound with the molecular formula C12H9NO3S It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a sulfonyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- typically involves the following steps:

    Formation of 2-Furancarbonitrile: This can be achieved through the reaction of furan with cyanogen bromide in the presence of a base such as sodium hydroxide.

    Sulfonylation: The 2-Furancarbonitrile is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is typically carried out at room temperature to avoid decomposition of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)amine.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarbonitrile: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    5-((4-Methylphenyl)sulfonyl)furan:

    2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-: Contains a chlorine atom instead of a methyl group, altering its chemical properties and reactivity.

Uniqueness

2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- is unique due to the presence of both the nitrile and sulfonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

75745-88-9

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylfuran-2-carbonitrile

InChI

InChI=1S/C12H9NO3S/c1-9-2-5-11(6-3-9)17(14,15)12-7-4-10(8-13)16-12/h2-7H,1H3

InChI Key

MNTSMTCDKVHWBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N

Origin of Product

United States

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